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Compound Name: 4,5,9,10-Pyrenetetrone

Cat. No.: B1589095 Get Quote

4,5,9,10-Pyrenetetrone (PTO), a polycyclic aromatic quinone derived from pyrene, stands as a

molecule of significant interest, not for its biological activity, but for its compelling electronic and

structural properties.[1][2] With the chemical formula C₁₆H₆O₄, this compound is characterized

by a planar, rigid pyrene core flanked by four ketone groups at its K-regions (the 4, 5, 9, and 10

positions).[3][4][5] This unique arrangement of redox-active carbonyl groups on a conjugated

framework imparts PTO with a remarkable capacity for reversible electron acceptance,

positioning it at the forefront of research in advanced energy storage materials.[6] This guide

provides a comprehensive technical overview of PTO's molecular architecture, the nuances of

its chemical bonding, validated synthetic protocols, and a discussion of its current and

prospective applications, grounded in field-proven insights.

Molecular Structure and Core Properties
The fundamental structure of 4,5,9,10-pyrenetetrone is that of a pyrene backbone where the

two bay regions have been oxidized to form two distinct six-membered cyclic 1,2-diketone

units.[2] This configuration results in a highly planar and rigid molecular geometry, a common

feature of polycyclic aromatic hydrocarbons that contributes significantly to its electronic

characteristics.[5]

While a definitive single-crystal X-ray structure is not widely reported in the literature,

computational modeling and extensive spectroscopic data confirm its planarity. The Automated

Topology Builder (ATB) and Repository, for instance, provides computationally derived
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molecular topologies for simulations, although it notes a lack of available experimental X-ray

data.[7]

Physicochemical Properties Summary:

Property Value Source(s)

Molecular Formula C₁₆H₆O₄ [4][8]

Molecular Weight 262.22 g/mol [4]

CAS Number 14727-71-0 [4][8]

Appearance
White to Brown crystalline

powder

Melting Point >350 °C [8]

Density (predicted) ~1.604 g/cm³ [8]

Topological Polar Surface Area 68.28 Å² [9]

Solubility
Poorly soluble in common

organic solvents
[6][10]

The molecule's inherent poor solubility is a critical factor in its handling and application, often

necessitating the use of high-boiling point solvents or derivatization to improve processability.

[6][10]
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4,5,9,10-Pyrenetetrone (PTO) Structure

C₁₆H₆O₄
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Caption: Ball-and-stick model of 4,5,9,10-Pyrenetetrone.

Electronic Structure and Redox Bonding
The scientific intrigue of PTO is rooted in its sophisticated electronic structure, dominated by

the interplay between the aromatic core and the four electron-withdrawing carbonyl groups.

This architecture makes PTO an excellent multi-electron acceptor.

Ground State and Aromaticity
In its neutral state, the pyrene core of PTO is best described as being composed of two

phenanthrene-like aromatic systems rather than a fully delocalized pyrene system.[1] The

presence of the diketone functionalities in the bay regions isolates the electronic conjugation.

Density Functional Theory (DFT) calculations have been instrumental in elucidating this

electronic structure, revealing the distribution of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The LUMO is primarily

localized on the electron-accepting carbonyl groups, which is indicative of their role as the

primary redox-active sites.[13]

Redox Mechanism: The Heart of PTO's Functionality
The most significant aspect of PTO's bonding is its ability to undergo a reversible, multi-step

reduction. Each of the two 1,2-diketone units can accept two electrons and two cations (e.g.,
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Li⁺), leading to the formation of enolate structures.[6] This corresponds to a theoretical four-

electron redox process per molecule, which is the basis for its exceptionally high specific

capacity in battery applications.[14]

The overall redox transformation can be visualized as follows: PTO (Ketone form) + 4e⁻ + 4Li⁺

⇌ PTO-4Li (Enolate form)

This process has been confirmed through detailed electrochemical studies, including cyclic

voltammetry, which shows four separated reduction peaks corresponding to the sequential

reduction of the four carbonyl groups.[15] DFT calculations further support that this

transformation results in a significant change in the molecule's aromaticity, contributing to the

favorable redox energy.[16]
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Caption: Stepwise reduction pathway of PTO.
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Synthesis and Spectroscopic Characterization
The synthesis of PTO has been refined over the years to allow for scalable, high-purity

production, which is crucial for its use in materials science.

Validated Synthetic Protocols
The primary route to PTO involves the oxidation of either pyrene or, more efficiently, pyrene-

4,5-dione.[1][10] Ruthenium-catalyzed oxidation was an early method, but concerns over cost

and toxicity have led to the development of more practical, ruthenium-free alternatives.[1]

Protocol 1: Recommended Synthesis via CrO₃ Oxidation[10]

This protocol is favored for its high yield and the purity of the final product, avoiding

cumbersome chromatographic separation.

Step 1: Reaction Setup: A 250 mL round-bottom flask is charged with pyrene-4,5-dione (5.0

g, 21.6 mmol) and 150 mL of glacial acetic acid. The flask is equipped with a magnetic stirrer

and a reflux condenser.

Step 2: Heating: The resulting orange slurry is stirred and brought to reflux (oil bath

temperature of 130 °C) for 10 minutes to ensure complete dissolution and activation.

Step 3: Oxidant Addition: Solid chromium trioxide (CrO₃, 12.0 g, 0.12 mol) is added carefully

in portions over approximately 3 minutes. Causality Note: Portion-wise addition is critical to

control the exothermic reaction.

Step 4: Reflux: The reaction mixture is maintained at reflux overnight. Completion of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Step 5: Product Isolation: After cooling to room temperature, the reaction mixture is diluted

with 200 mL of water. This precipitates the crude PTO.

Step 6: Purification: The precipitate is collected by suction filtration, washed thoroughly with

water (3 x 100 mL) and then with a small amount of ethanol. The product is dried in an oven

at 120 °C to yield highly pure 4,5,9,10-pyrenetetrone (Typical Yield: ~71%).
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PTO Synthesis Workflow
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Caption: Experimental workflow for PTO synthesis.
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Spectroscopic Fingerprints
Characterization of PTO relies on standard spectroscopic techniques, though its low solubility

can present challenges for solution-state analysis like NMR.

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are powerful for

confirming the structure of PTO. The IR spectrum is dominated by strong carbonyl (C=O)

stretching bands. Operando Raman microscopy has proven particularly insightful for

studying the redox mechanism in real-time, tracking the transformation of the carbonyl

groups during electrochemical cycling.[14] The supporting information for The Journal of

Organic Chemistry, 2015, 80(21), 10834-10838 contains detailed FTIR and Raman spectra

for the compound.[1][17]

NMR Spectroscopy: Due to very low solubility, obtaining a high-quality ¹³C NMR spectrum is

generally not feasible.[7] While ¹H NMR is possible, the signals from the six aromatic protons

are the only ones observed.

UV-Visible Spectroscopy: As a polycyclic aromatic compound, PTO exhibits strong

absorption in the UV-visible region, a property that is relevant for its potential use in organic

electronics and photonics.[5]

Applications: A Focus on Materials Science
Current research on 4,5,9,10-pyrenetetrone is overwhelmingly concentrated in the field of

materials science, specifically for energy storage applications. Its structure is highly conducive

to serving as a robust, high-capacity electrode material.

Organic Rechargeable Batteries
PTO is a leading candidate for the cathode in next-generation organic rechargeable batteries,

particularly for lithium-ion (Li-ion) and sodium-ion (Na-ion) systems.[2][6]

High Specific Capacity: The ability to reversibly accept four electrons gives PTO a high

theoretical specific capacity.[6] When bound to a polymer backbone, PTO-based cathodes

have demonstrated high practical capacities (e.g., 231 mAh/g) and excellent cycling stability,

retaining over 80% of capacity after 500 cycles.[16]
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Fast-Charge Capability: The simple and rapid redox reactions enable remarkable fast-charge

and discharge properties.[16]

Sustainability: Composed of earth-abundant elements (C, H, O), PTO offers a more

sustainable and environmentally friendly alternative to conventional cathodes that rely on

heavy metals like cobalt.[18]

Covalent Organic Frameworks (COFs)
PTO is a valuable building block (linker) for synthesizing Covalent Organic Frameworks

(COFs).[2] These are crystalline, porous polymers with a modular structure.

Enhanced Ion Transport: Incorporating PTO into a COF structure creates well-defined

porous channels that enhance ion transport to the redox-active sites.[15]

Improved Stability: The rigid framework of a COF prevents the dissolution of the PTO unit

into the battery electrolyte, a common failure mechanism for small-molecule organic

electrodes, thus leading to significantly improved cycling stability.[6][15]

Record-High Capacity: Composites of PTO-based COFs and carbon nanotubes (CNTs) have

achieved specific capacities up to 280 mAh/g, among the highest reported for a COF-based

cathode, utilizing up to 98% of the theoretical redox sites.[14][15]

Status in Drug Development
A thorough review of the current scientific literature reveals a notable absence of research into

4,5,9,10-pyrenetetrone for applications in drug development or for its biological activity. The

compound's poor solubility in aqueous media and its primary function as a redox-active

material for electrochemical applications appear to have directed research efforts exclusively

towards materials science. Therefore, for professionals in the pharmaceutical and drug

development sectors, PTO should be considered a specialized building block for functional

materials rather than a scaffold for therapeutic agent discovery at this time.

Conclusion and Future Outlook
4,5,9,10-Pyrenetetrone is a molecule defined by its structural elegance and potent redox

functionality. Its planar, multi-carbonyl framework provides a robust platform for reversible
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energy storage, a property that has been expertly leveraged in the design of high-performance

organic batteries and COFs. While its journey in materials science is well-underway, with

ongoing efforts to further enhance conductivity and stability, its potential in other scientific

domains, such as medicinal chemistry, remains unexplored. The synthetic accessibility and

unique electronic architecture of PTO will undoubtedly continue to inspire innovation,

cementing its role as a key player in the development of sustainable technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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